3-Bromo-2-iodobenzoic acid
Overview
Description
3-Bromo-2-iodobenzoic acid is a halogen-substituted benzoic acid with the molecular formula C7H4BrIO2. This compound is characterized by the presence of both bromine and iodine atoms attached to the benzene ring, making it a valuable intermediate in organic synthesis and various chemical reactions .
Scientific Research Applications
3-Bromo-2-iodobenzoic acid has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It is involved in the development of new drugs and therapeutic agents, particularly in the field of cancer research.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Safety and Hazards
Future Directions
3-Bromo-5-iodobenzoic acid may be used in the preparation of the thromboxane receptor antagonist 3-{3-[2-(4-chlorobenzenesulfonamido)ethyl]-5-(4-fluorobenzyl)phenyl}propionic acid, via regioselective Heck cross-coupling reaction . This suggests potential applications in the synthesis of pharmaceutical compounds.
Mechanism of Action
Mode of Action
It has been used as a reagent in various chemical reactions, suggesting that it interacts with other compounds to facilitate these reactions .
Biochemical Pathways
It has been used as a reagent in various chemical reactions, indicating that it may play a role in several biochemical pathways .
Pharmacokinetics
It is known that the compound has high gi absorption .
Result of Action
It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
The action of 3-Bromo-2-iodobenzoic acid can be influenced by various environmental factors. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapors, and to use only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-iodobenzoic acid typically involves the bromination and iodination of benzoic acid derivatives. One common method is the bromination of 2-iodobenzoic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and iodination processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromine or iodine atoms can lead to the formation of less halogenated benzoic acids
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, depending on the specific reagents and conditions used. For example, substitution reactions can yield compounds like 3-amino-2-iodobenzoic acid or 3-bromo-2-nitrobenzoic acid .
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-5-iodobenzoic acid: Has a different substitution pattern, affecting its reactivity and applications.
4-Bromo-2-iodobenzoic acid:
Uniqueness
3-Bromo-2-iodobenzoic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for the synthesis of complex molecules and the study of halogen bonding interactions .
Properties
IUPAC Name |
3-bromo-2-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFCXOXAEIWXRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459621 | |
Record name | 3-BROMO-2-IODOBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503821-94-1 | |
Record name | 3-BROMO-2-IODOBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-iodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.